Calculated LogP Comparison: N-octyl-N-pentyl- vs. Simple Benzylamine
The target compound exhibits a calculated octanol-water partition coefficient (LogP) of 6.04 . This is in stark contrast to the simplest class member, benzylamine (CAS 100-46-9), which has a LogP of approximately 1.1. While this is a cross-study comparison of calculated values, the difference of roughly 5 log units represents a five-order-of-magnitude difference in lipophilicity, fundamentally altering its suitability for non-aqueous or membrane-permeable applications. The data indicates the target compound's LogP is driven by the total carbon count from its C8 and C5 substituent chains .
Benzylamine: LogP ≈1.1
Δ ≈4.94 (~90,000× more lipophilic)
| Evidence Dimension | Calculated LogP (Octanol-Water Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 6.04 |
| Comparator Or Baseline | Benzylamine (CAS 100-46-9): LogP ≈ 1.1 |
| Quantified Difference | ΔLogP ≈ +4.94 (approx. 90,000x more lipophilic) |
| Conditions | Calculated properties (Chemsrc and standard databases) |
Why This Matters
This quantitatively confirms the compound's extreme lipophilicity, disqualifying simple benzylamine as a substitute and guiding procurement for applications in hydrophobic environments.
